N-Benzyl-4-(diphenylphosphanyl)aniline
Description
N-Benzyl-4-(diphenylphosphanyl)aniline is a substituted aniline derivative featuring a benzyl group attached to the nitrogen atom and a diphenylphosphanyl (-PPh₂) group at the para position of the aromatic ring.
Properties
CAS No. |
61564-27-0 |
|---|---|
Molecular Formula |
C25H22NP |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-benzyl-4-diphenylphosphanylaniline |
InChI |
InChI=1S/C25H22NP/c1-4-10-21(11-5-1)20-26-22-16-18-25(19-17-22)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26H,20H2 |
InChI Key |
VKZQNJBEWQNVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-4-(diphenylphosphanyl)aniline can be synthesized through a multi-step process involving the reaction of benzyl chloride with 4-(diphenylphosphanyl)aniline. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene . The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(diphenylphosphanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-Benzyl-4-(diphenylphosphanyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which N-Benzyl-4-(diphenylphosphanyl)aniline exerts its effects is primarily through its ability to coordinate with metal ions. The phosphanyl group acts as a strong electron-donating ligand, stabilizing metal complexes and enhancing their reactivity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Calix[4]arene-Based 1,3-Bis(diphenylphosphanyl) Derivatives
- Structure : These derivatives incorporate two diphenylphosphanyl groups on a calix[4]arene macrocycle, creating a preorganized ligand framework .
- Functionality : The diphenylphosphanyl groups enable selective metal coordination. For example, calixarene-derived diphosphonic acids exhibit size-selective extraction of rare earth metals, highlighting their utility in solvent extraction processes .
- However, its monodentate phosphine ligand may offer less geometric control in metal complexes compared to multidentate calixarene systems .
N1,N1-Dimethyl-4-(Di[4-(dimethylamino)phenyl]phosphoryl)aniline
- Structure: This compound replaces the diphenylphosphanyl group with a phosphoryl (-P=O) moiety and includes dimethylamino substituents on the aryl rings .
- Electronic Effects: The phosphoryl group is electron-withdrawing, contrasting with the electron-donating diphenylphosphanyl group in the target compound. The dimethylamino groups further enhance electron density on the aromatic system .
- Applications: Phosphoryl derivatives are often used in optoelectronics or as intermediates in organocatalysis, whereas diphenylphosphanyl-containing compounds are more commonly employed in metal-ligand systems .
n-Benzyl-4-(trifluoromethoxy)aniline
- Structure : Features a trifluoromethoxy (-OCF₃) group at the para position instead of the diphenylphosphanyl group .
- Reactivity : Such electron-withdrawing substituents are common in agrochemicals (e.g., nitralin derivatives in ), whereas electron-donating groups like -PPh₂ are more relevant to catalytic applications .
4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline (Nitralin)
- Structure : Contains sulfonyl and nitro groups, creating a highly electron-deficient aromatic system .
- The sulfonyl/nitro groups enhance stability and bioactivity but limit utility in electron-driven reactions .
Comparative Data Table
Key Research Findings and Implications
- Electronic Tuning : The diphenylphosphanyl group in this compound provides a stronger electron-donating effect compared to phosphoryl or sulfonyl groups, making it superior for stabilizing electron-deficient metal centers in catalysis .
- Steric Considerations : The benzyl group introduces moderate steric bulk, which could enhance enantioselectivity in asymmetric catalysis compared to smaller substituents (e.g., methyl groups in ) .
- Synthetic Flexibility : The absence of a macrocyclic framework (unlike calixarene systems) simplifies functionalization, enabling rapid diversification for ligand optimization .
Q & A
Q. What synthetic methodologies are recommended for preparing N-Benzyl-4-(diphenylphosphanyl)aniline?
A modified reductive amination or cross-coupling approach can be adapted. For example, a general procedure involves reacting a pre-functionalized aniline derivative (e.g., 4-bromoaniline) with benzylamine and diphenylphosphine under palladium-catalyzed conditions. Key steps include:
- Substrate preparation : Use (Z)-imine intermediates for stereochemical control (as demonstrated for analogous compounds) .
- Workup : Hydrolysis under basic conditions (e.g., 1 M NaOH) to isolate the product.
- Yield optimization : Adjust reaction time (8–12 hours) and catalyst loading (e.g., Pd(dba)₂) to improve efficiency.
| Reaction Parameter | Typical Range |
|---|---|
| Temperature | 80–100°C |
| Catalyst | Pd(dba)₂, 5 mol% |
| Solvent | Toluene or THF |
Q. How can spectroscopic techniques validate the structure of This compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and benzyl/phosphanyl substituents. For example, the benzyl methylene group appears as a singlet near δ 4.3 ppm .
- ³¹P NMR : A sharp singlet near δ –15 to –20 ppm confirms the diphenylphosphanyl group.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z ≈ 438.2).
Q. Which computational methods are suitable for predicting electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling:
- HOMO-LUMO gaps : To assess redox activity .
- Phosphorus coordination geometry : Optimize bond angles and ligand-field effects.
- Solvent effects : Use implicit solvation models (e.g., PCM) for reaction simulations.
Advanced Research Questions
Q. How does this compound function as a ligand in transition-metal catalysis?
The diphenylphosphanyl group acts as a σ-donor and π-acceptor, stabilizing metal centers (e.g., Pd, Ru) in cross-coupling or hydrogenation reactions. Advanced studies should:
- Evaluate ligand-metal binding constants : Use UV-vis titration or isothermal calorimetry.
- Compare catalytic turnover (TON) : Test against ligands like PPh₃ or Xantphos.
- Mechanistic probes : Employ DFT to map reaction pathways (e.g., oxidative addition steps) .
Q. What environmental fate and degradation pathways are relevant for this compound?
- Biodegradation : Screen for bacterial strains expressing aniline dioxygenase, which may cleave the aromatic amine group. Note that high aniline concentrations can inhibit enzyme activity .
- Soil mobility : Use column experiments to study adsorption/desorption in loam or clay soils. Pumping speeds >0.5 L/min enhance vertical migration but reduce biodegradation efficiency .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC for byproducts (e.g., oxidized phosphine oxides).
Q. How can contradictions in experimental vs. computational data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
